![molecular formula C16H14O6 B5852084 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate, also known as CDDO-Im, is a synthetic triterpenoid compound that has been the subject of extensive scientific research. This compound is derived from the natural triterpenoid, oleanolic acid, and has been found to have a wide range of potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate is complex and involves multiple pathways. It has been shown to activate the Nrf2 pathway, which is responsible for regulating the body's antioxidant response. Additionally, 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Additionally, 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been found to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, one limitation of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the study of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate. One area of research could focus on the development of new synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate, including its use in the treatment of neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Finally, research could be conducted to investigate the potential synergy between 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate and other compounds, which could lead to the development of new combination therapies.
Synthesis Methods
The synthesis of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate involves the conversion of oleanolic acid to CDDO, which is then reacted with imidazole to produce 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate. This process involves several steps and requires expertise in organic chemistry.
Scientific Research Applications
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
(9-acetyloxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-8(17)20-10-6-13(21-9(2)18)15-11-4-3-5-12(11)16(19)22-14(15)7-10/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNIIYPYMWIMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid 9-acetoxy-4-oxo-1,2,3,4-tetrahydro-cyclopenta(C)chromen-7-YL ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)



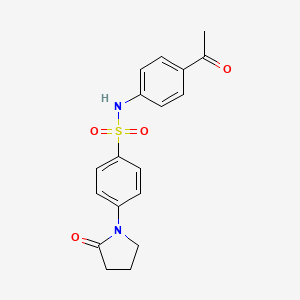
![2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5852036.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)
![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)
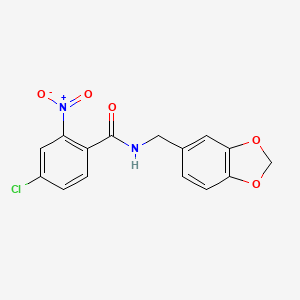
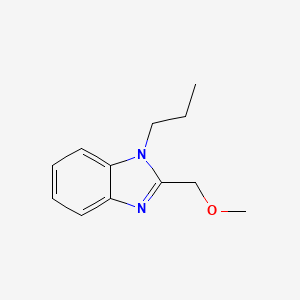
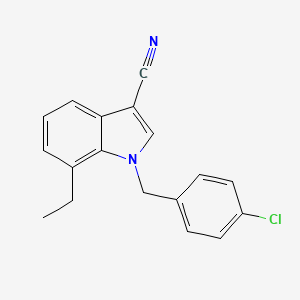
![3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)
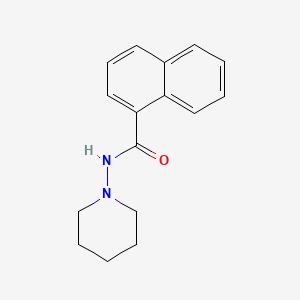
![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)